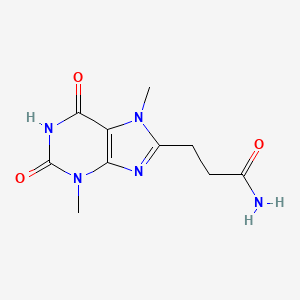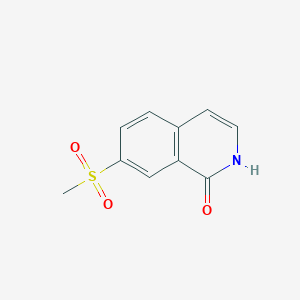
alpha-Campholene acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of a single ring in its isoprene chain . It is a naturally occurring compound found in various essential oils and is known for its distinctive aroma.
Preparation Methods
Alpha-Campholene acetate can be synthesized through the isomerization of alpha-pinene oxide. This process involves the use of titanosilicate catalysts, such as Ti-MWW, which facilitate the conversion of alpha-pinene oxide to campholenic aldehyde, a precursor to this compound . The reaction is typically carried out in solvents like toluene at elevated temperatures (around 70°C) to achieve high selectivity and conversion rates .
Chemical Reactions Analysis
Alpha-Campholene acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding aldehyde or acid.
Reduction: Reduction reactions can yield alcohol derivatives of this compound.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-Campholene acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fine chemicals and fragrances.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of perfumes, flavors, and other aromatic products
Mechanism of Action
The mechanism of action of alpha-Campholene acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
Comparison with Similar Compounds
Alpha-Campholene acetate is unique among monocyclic monoterpenoids due to its specific structure and properties. Similar compounds include:
Alpha-Campholenal: Another monocyclic monoterpenoid with similar chemical properties.
Alpha-Campholene alcohol: An alcohol derivative of this compound.
Gamma-Campholene aldehyde: A related compound with a different ring structure
These compounds share some chemical characteristics but differ in their specific applications and reactivity.
Properties
CAS No. |
52486-39-2 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate |
InChI |
InChI=1S/C12H20O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h5,11H,6-8H2,1-4H3 |
InChI Key |
HBRWKAJTMKFEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)CCOC(=O)C |
density |
0.943-0.949 |
physical_description |
Clear liquid; sweet woody odour with ionone nuance |
solubility |
Insoluble in water and fat Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


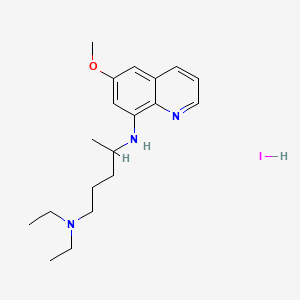
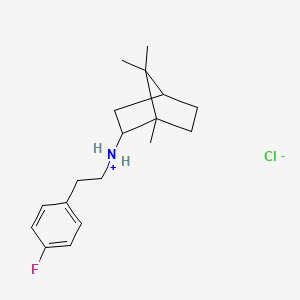
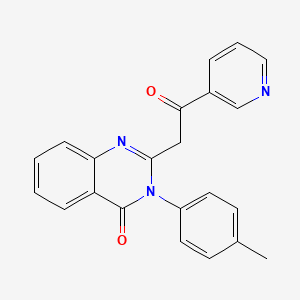
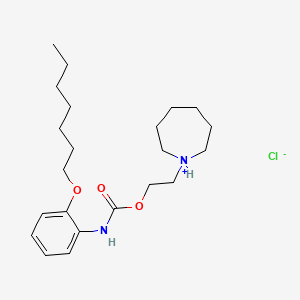
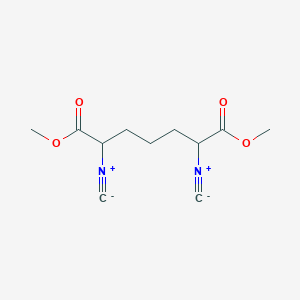
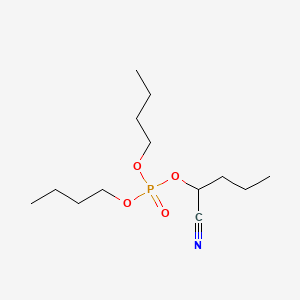
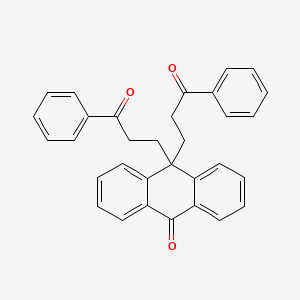
amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
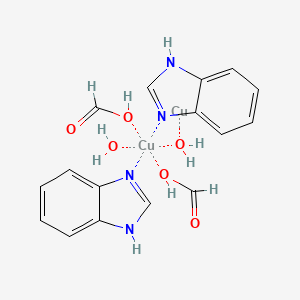

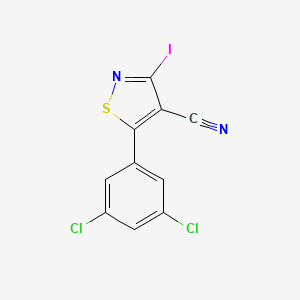
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
